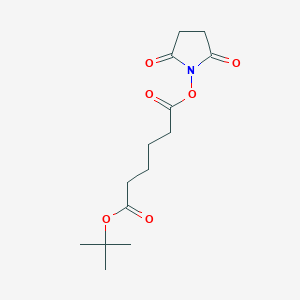![molecular formula C16H13N3 B1416474 (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile CAS No. 885272-76-4](/img/structure/B1416474.png)
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile
説明
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile is a useful research compound. Its molecular formula is C16H13N3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with the imidazo[1,2-a]pyridine moiety have been known to exhibit a broad range of biological activities . They have been used as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis agents .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine compounds have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .
Biochemical Pathways
Imidazo[1,2-a]pyridine compounds have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Pharmacokinetics
Imidazole, a core component of the compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazo[1,2-a]pyridine compounds have been known to exhibit a broad range of biological activities .
Action Environment
The synthesis of similar compounds has been achieved under microwave irradiation, suggesting that heat may play a role in the compound’s stability .
生化学分析
Biochemical Properties
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The compound’s interaction with COX-2 involves binding to the enzyme’s active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit cytotoxic activity against cancer cell lines such as MCF-7 and HeLa . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s inhibition of COX-2 and the PI3K/Akt/mTOR pathway are key examples of its molecular action . Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, allowing for sustained biological activity . Long-term exposure to the compound has been associated with persistent inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic processes can affect the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its biological effects .
特性
IUPAC Name |
2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-7-8-15-18-16(13-5-3-2-4-6-13)14(9-10-17)19(15)11-12/h2-8,11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFSQUVGIKCXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC#N)C3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


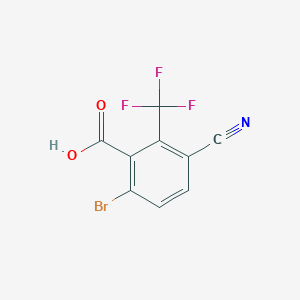
![(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol](/img/structure/B1416393.png)

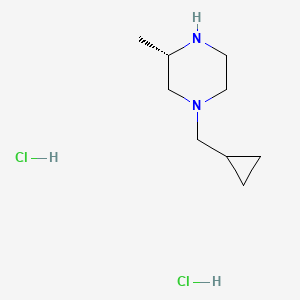
![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)
![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)
![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)
![3-[5-Fluoro-2-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B1416402.png)
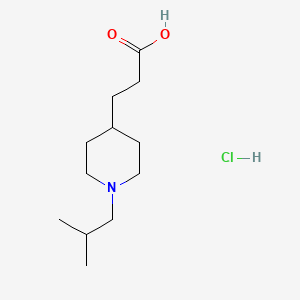
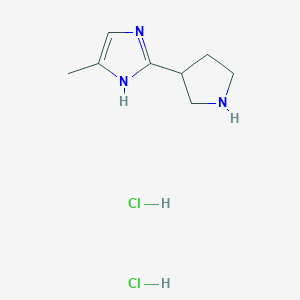
![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)
![{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-acetic acid benzyl ester](/img/structure/B1416412.png)
![3-(2-(2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid](/img/structure/B1416413.png)
